

Spectroscopic Analysis of 2-Nitrobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrobenzylamine hydrochloride*

Cat. No.: *B1357096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Nitrobenzylamine hydrochloride**, a versatile building block in synthetic organic chemistry. Due to the limited availability of public raw spectral data, this document presents representative ¹H NMR, ¹³C NMR, and FT-IR data based on known spectral correlations for its constituent functional groups. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visualization of its role in synthetic pathways.

Spectroscopic Data

The following tables summarize the expected quantitative data for **2-Nitrobenzylamine hydrochloride** from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Spectroscopic Data for **2-Nitrobenzylamine Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.2 - 8.0	d	1	Ar-H
~7.8 - 7.5	m	3	Ar-H
~4.3	s	2	-CH ₂ -
~8.5 (broad s)	s	3	-NH ₃ ⁺

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 2: Representative ¹³C NMR Spectroscopic Data for **2-Nitrobenzylamine Hydrochloride**

Chemical Shift (δ) ppm	Assignment
~148	Ar-C-NO ₂
~135	Ar-C
~134	Ar-C
~130	Ar-C
~129	Ar-C
~125	Ar-C
~43	-CH ₂ -

Fourier-Transform Infrared (FT-IR) Data

Table 3: Representative FT-IR Spectroscopic Data for **2-Nitrobenzylamine Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-2800	Strong, Broad	N-H stretch (from -NH ₃ ⁺)
~1600 & ~1450	Medium-Weak	C=C stretch (aromatic)
~1530	Strong	N-O asymmetric stretch (nitro group)
~1350	Strong	N-O symmetric stretch (nitro group)
~1610	Medium	N-H bend (from -NH ₃ ⁺)
~780	Strong	C-H bend (aromatic, ortho-disubstituted)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR spectra for a solid organic compound such as **2-Nitrobenzylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.

Reagents and Solvents:

- **2-Nitrobenzylamine hydrochloride** sample.
- Deuterated solvent (e.g., DMSO-d₆, D₂O).

- Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a known residual peak).

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Nitrobenzylamine hydrochloride** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides due to its ability to dissolve the sample and exchange amine protons at a rate that allows for their observation. D₂O can also be used, which will result in the exchange of the acidic amine protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum; this can be a useful diagnostic tool.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- FT-IR spectrometer.
- Sample holder (e.g., for KBr pellets or ATR).

Method 1: KBr Pellet Technique

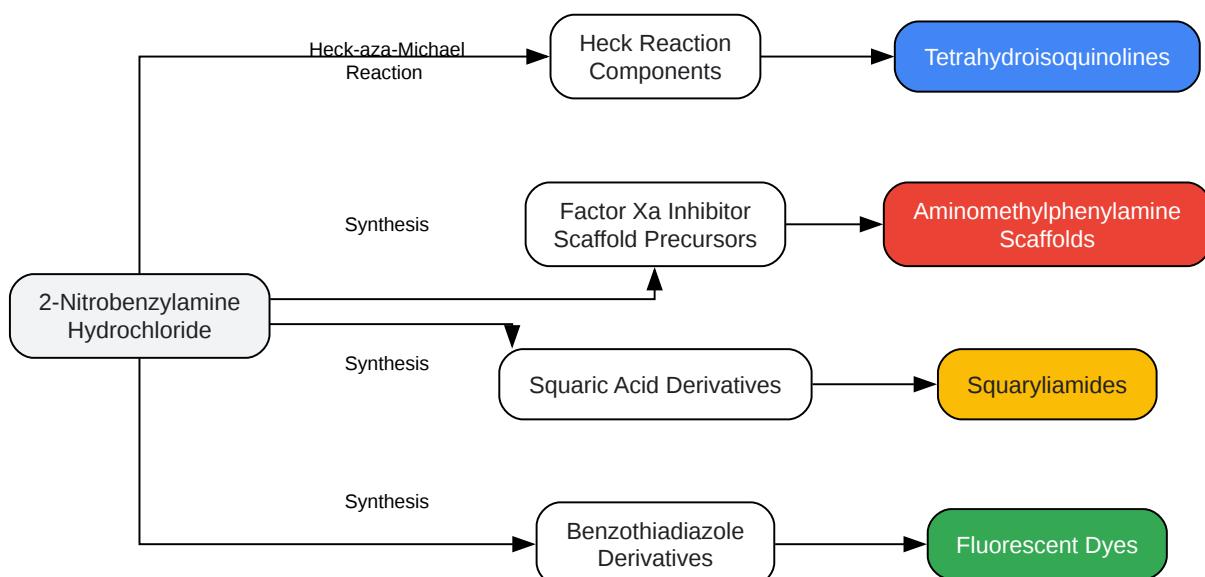
Reagents:

- **2-Nitrobenzylamine hydrochloride** sample.
- Dry, spectroscopic grade Potassium Bromide (KBr).

Procedure:

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Nitrobenzylamine hydrochloride** with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample compartment should be run first and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)


Procedure:

- Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
- Sample Application: Place a small amount of the solid **2-Nitrobenzylamine hydrochloride** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Visualization of Synthetic Utility

2-Nitrobenzylamine hydrochloride is a valuable intermediate in the synthesis of various heterocyclic and functionalized molecules. The following diagram illustrates a generalized workflow of its application.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from **2-Nitrobenzylamine hydrochloride**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitrobenzylamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357096#spectroscopic-data-of-2-nitrobenzylamine-hydrochloride-nmr-ft-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com